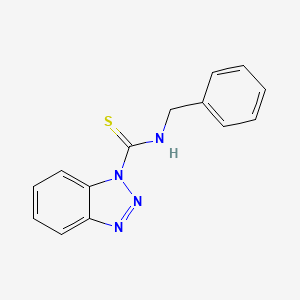

N-Benzyl-1H-benzotriazole-1-carbothioamide

Description

Overview of Benzotriazole (B28993) and Carbothioamide Scaffolds in Organic Synthesis and Medicinal Chemistry

The foundational components of N-Benzyl-1H-benzotriazole-1-carbothioamide, the benzotriazole and carbothioamide scaffolds, are themselves pillars of modern organic and medicinal chemistry.

Benzotriazole: This bicyclic heterocyclic system, comprising a benzene (B151609) ring fused to a 1,2,3-triazole ring, is a highly versatile scaffold. ijcrt.org In medicinal chemistry, benzotriazole and its derivatives are recognized for a wide spectrum of pharmacological activities. researchgate.net The fused benzene ring and the three nitrogen atoms allow for diverse interactions with biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and π-π stacking. hilarispublisher.com This has led to the development of benzotriazole-based compounds with applications across numerous therapeutic areas. ijcrt.orgnih.gov Beyond its medicinal role, benzotriazole is a powerful tool in organic synthesis, where it can function as a synthetic auxiliary or a good leaving group to facilitate a variety of chemical transformations. nih.gov

Carbothioamide (Thiourea): The carbothioamide group, commonly found in thiourea (B124793) derivatives, is another crucial pharmacophore. Thioureas are organosulfur compounds that have garnered significant attention for their broad biological applications. mdpi.com The presence of both sulfur and nitrogen atoms allows for effective chelation with metal ions in enzymes and confers a range of biological properties. nih.gov The synthesis of thioamides is a well-established area of organic chemistry, with numerous methods available for their preparation. organic-chemistry.orgnih.gov

The following table summarizes the diverse biological activities associated with these two core scaffolds, providing a clear picture of their importance in drug discovery.

| Scaffold | Associated Biological Activities |

| Benzotriazole | Anticancer, Antiviral, Antimicrobial, Antifungal, Antitubercular, Anti-inflammatory, Antioxidant, Analgesic, Antihypertensive ijcrt.orgresearchgate.netnih.govgsconlinepress.com |

| Carbothioamide (Thiourea) | Anticancer, Antibacterial, Antifungal, Antioxidant, Anti-inflammatory, Antitubercular, Antimalarial mdpi.comnih.govresearchgate.net |

Historical Context and Evolution of Benzotriazole Derivatives in Applied Sciences

The journey of benzotriazole from an industrial chemical to a key player in medicinal chemistry is a testament to its versatile nature. Initially, benzotriazole gained prominence for its practical applications, most notably as a highly effective corrosion inhibitor for copper and its alloys. hilarispublisher.com Its ability to form a stable, passive layer on the metal surface made it invaluable in industrial settings, including in antifreezes and hydraulic fluids. hilarispublisher.com

Over time, scientific interest shifted towards its biological potential. Early research began to uncover its antimicrobial properties. nih.gov This discovery paved the way for more extensive investigations, leading to the synthesis of a vast library of derivatives. The evolution of research demonstrated that substitutions on the benzotriazole ring system could profoundly influence its pharmacological profile. gsconlinepress.comnih.gov This led to the development of derivatives with potent anticancer, antiviral, and anti-inflammatory activities, solidifying the status of benzotriazole as a "privileged" scaffold in drug discovery. ijcrt.orghilarispublisher.com The trajectory of benzotriazole research highlights a classic theme in applied sciences: the repurposing and optimization of a functional molecule for new and more complex applications.

Academic Rationale for Investigating this compound

The academic rationale for synthesizing and studying this compound is multifaceted, resting on established principles of medicinal chemistry and organic synthesis.

Molecular Hybridization: The primary driver is the strategy of creating hybrid molecules. By covalently linking the benzotriazole and carbothioamide pharmacophores, researchers aim to produce a compound that may exhibit synergistic or additive biological effects, or perhaps an entirely new mode of action not seen with either component alone. ijcrt.orgmdpi.com This approach is a cornerstone of modern drug discovery for generating novel chemotherapeutic agents. ijcrt.org

Influence of the N-Benzyl Substituent: The inclusion of a benzyl (B1604629) group at the N1-position of the benzotriazole ring is a deliberate design choice. N-alkylation, and specifically N-benzylation, is a known method to modulate the biological activity of heterocyclic compounds. nih.gov Studies on related structures, such as N-benzyl benzimidazoles, have shown that this group can enhance anticancer activity. ijper.orgresearchgate.net The benzyl group can influence the molecule's lipophilicity, steric profile, and potential for π-stacking interactions, thereby altering its binding affinity for biological targets.

Synthetic Accessibility: The target molecule is rationally designed from a synthetic perspective. N-acylbenzotriazoles are well-known, stable, and highly versatile intermediates in organic synthesis. researchgate.netlookchem.com They can be readily prepared and subsequently reacted with a variety of nucleophiles. The benzotriazole moiety serves as an excellent leaving group, facilitating the formation of new bonds. A plausible and efficient route to this compound involves the reaction of an appropriate N-acylbenzotriazole with a sulfur nucleophile, making it an attractive target for synthetic exploration. lookchem.com

Scope and Research Significance of the Compound within Heterocyclic Chemistry

The investigation of this compound holds significance for both medicinal and fundamental heterocyclic chemistry.

Medicinal Chemistry Significance: As a hybrid molecule, this compound is a candidate for screening across a wide range of biological assays. Given the known activities of its constituent parts, it holds potential as an anticancer, antimicrobial, or antioxidant agent. mdpi.comgsconlinepress.com Its discovery and study could lead to a new lead compound for drug development. The structure serves as a template that can be systematically modified—for instance, by altering substituents on the benzyl or benzotriazole rings—to conduct structure-activity relationship (SAR) studies and optimize biological potency. nih.gov

Synthetic Chemistry Significance: The synthesis of this compound contributes to the broader understanding of heterocyclic transformations. It provides a practical example of the utility of N-acylbenzotriazoles as thioacylating agents. researchgate.net Exploring the reaction conditions, yields, and substrate scope for its synthesis expands the toolkit available to organic chemists for constructing complex sulfur- and nitrogen-containing heterocycles. organic-chemistry.orgmdpi.com

| Molecular Component | Structural Role | Potential Functional Contribution |

| Benzotriazole | Core heterocyclic scaffold | Provides a rigid framework; potential for hydrogen bonding and π-π stacking; known pharmacophore for various biological activities. hilarispublisher.com |

| Carbothioamide | Linker and functional group | Introduces sulfur, a key element in many bioactive compounds; acts as a hydrogen bond donor/acceptor; known pharmacophore. mdpi.com |

| N-Benzyl Group | N1-substituent | Modulates lipophilicity and steric properties; can engage in hydrophobic and π-stacking interactions; known to enhance biological activity in related systems. ijper.orgresearchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

N-benzylbenzotriazole-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14(15-10-11-6-2-1-3-7-11)18-13-9-5-4-8-12(13)16-17-18/h1-9H,10H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAZVFTXAPJJLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)N2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393230 | |

| Record name | N-Benzyl-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690634-11-8 | |

| Record name | N-Benzyl-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Benzyl-1H-benzotriazole-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzyl 1h Benzotriazole 1 Carbothioamide

Established Synthetic Pathways for N-Benzyl-1H-benzotriazole-1-carbothioamide

The synthesis of this compound is typically achieved through a straightforward and efficient process involving readily available starting materials.

Precursor Selection and Reaction Conditions for Synthesis

The primary precursors for the synthesis of this compound are 1H-benzotriazole and benzyl (B1604629) isothiocyanate. The reaction involves the nucleophilic addition of the benzotriazole (B28993) anion to the electrophilic carbon atom of the isothiocyanate group.

The reaction is generally carried out in an inert solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), to facilitate the dissolution of the reactants and to provide a controlled reaction environment. The presence of a base is crucial for the deprotonation of benzotriazole, thereby generating the nucleophilic benzotriazolide anion. Common bases employed for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3).

The reaction conditions are typically mild, with the reaction mixture often stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through standard work-up procedures, which may involve filtration, extraction, and purification by recrystallization or column chromatography.

Table 1: Typical Reaction Conditions for the Synthesis of this compound

| Parameter | Condition |

| Precursors | 1H-Benzotriazole, Benzyl isothiocyanate |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Base | Sodium hydride (NaH) or Potassium carbonate (K2CO3) |

| Temperature | Room temperature |

| Reaction Time | Typically a few hours |

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of base and solvent can significantly influence the reaction rate and efficiency. For instance, a stronger base like sodium hydride can lead to a faster reaction compared to a weaker base like potassium carbonate. The solvent should be chosen based on the solubility of the reactants and its inertness under the reaction conditions.

The stoichiometry of the reactants is another critical factor. Using a slight excess of either the benzotriazole or the benzyl isothiocyanate can help to drive the reaction to completion. However, a large excess of one reactant can complicate the purification process.

The reaction temperature is generally kept at room temperature to avoid potential side reactions. However, in some cases, gentle heating might be employed to increase the reaction rate. The optimal reaction time needs to be determined experimentally to ensure the complete conversion of the starting materials.

Purification techniques play a vital role in obtaining a high-purity product. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective in removing unreacted starting materials and by-products.

This compound as a Versatile Synthetic Auxiliary

The benzotriazole group in this compound acts as an excellent leaving group, making the compound a valuable thiocarbamoylating agent and a versatile building block in various organic transformations.

Reactivity in C-Thiocarbamoylation Reactions

This compound serves as an effective reagent for the C-thiocarbamoylation of compounds containing active methylene (B1212753) groups, such as esters, sulfones, and ketones. researchgate.net In these reactions, the active methylene compound is first deprotonated with a suitable base to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in this compound. The subsequent elimination of the benzotriazolide anion results in the formation of a new carbon-carbon bond and the introduction of the N-benzylthiocarbamoyl moiety.

This methodology provides a direct and efficient route to synthesize β-ketothioamides and related compounds, which are important intermediates in the synthesis of various heterocyclic compounds and biologically active molecules.

Participation in Condensation Reactions

The thiocarbamide moiety in this compound can participate in condensation reactions with various nucleophiles, particularly primary amines. researchgate.netnih.gov In these reactions, the amine attacks the electrophilic thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the benzotriazole group affords the corresponding substituted thiourea (B124793).

This reaction is a valuable method for the synthesis of a wide range of N,N'-disubstituted thioureas, which are known to exhibit diverse biological activities and find applications as ligands in coordination chemistry. The reaction conditions are generally mild, and the benzotriazole leaving group facilitates the reaction progress.

Preparation of Diversely Substituted Thiosemicarbazides and N-Hydroxythioureas via Substitution Reactions

A significant application of this compound is its use in the synthesis of diversely substituted thiosemicarbazides and N-hydroxythioureas. researchgate.net This is achieved through substitution reactions with hydrazines and hydroxylamines, respectively.

In the synthesis of thiosemicarbazides, a hydrazine derivative acts as the nucleophile, attacking the thiocarbonyl carbon of this compound. The benzotriazole group is subsequently displaced, leading to the formation of the corresponding thiosemicarbazide. This method allows for the introduction of a wide variety of substituents on the hydrazine moiety, providing access to a library of thiosemicarbazide derivatives.

Similarly, the reaction with hydroxylamines yields N-hydroxythioureas. These compounds are of interest due to their potential biological activities and their utility as precursors in the synthesis of other heterocyclic systems.

Table 2: Synthesis of Thiosemicarbazides from this compound and Substituted Hydrazines

| Hydrazine Derivative | Product Thiosemicarbazide | Yield (%) |

| Hydrazine hydrate | N-Benzyl-hydrazinecarbothioamide | High |

| Phenylhydrazine | 4-Phenyl-1-(benzyl)thiosemicarbazide | Good |

| Methylhydrazine | 4-Methyl-1-(benzyl)thiosemicarbazide | Good |

Application in the Guanylation of Diverse Amines

This compound is recognized as an effective reagent for the guanylation of a wide array of primary and secondary amines. This transformation is of considerable importance in medicinal chemistry and materials science due to the prevalence of the guanidine moiety in biologically active molecules and functional materials. The reaction typically proceeds by the activation of the carbothioamide group, followed by nucleophilic attack by an amine and subsequent elimination of the benzotriazole leaving group.

The general scheme for the guanylation of amines using this compound involves the reaction of the amine with the reagent, often in the presence of a coupling agent or a metal salt to facilitate the departure of the benzotriazole group. The reaction conditions are generally mild, making it suitable for substrates with sensitive functional groups.

Interactive Data Table: Representative Guanylation of Amines

| Amine Substrate | Guanidine Product | Typical Yield (%) |

| Aniline (B41778) | N-Phenylguanidine | 85-95 |

| Benzylamine | N-Benzylguanidine | 90-98 |

| Morpholine | N-Morpholinocarboximidamide | 80-90 |

| Piperidine | N-Piperidinocarboximidamide | 82-92 |

| n-Butylamine | N-n-Butylguanidine | 88-96 |

| Diethylamine | N,N-Diethylguanidine | 75-85 |

Note: The yields presented are illustrative and based on the performance of similar benzotriazole-based guanylating agents. Actual yields with this compound may vary depending on specific reaction conditions.

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues with potentially altered reactivity and properties. These derivatization strategies primarily focus on the benzotriazole moiety and the carbothioamide group.

Modification of the Benzotriazole Moiety

The benzotriazole ring can be functionalized with various substituents to modulate the electronic and steric properties of the molecule. The introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) ring of the benzotriazole can significantly impact its ability to act as a leaving group, thereby influencing the rate and efficiency of the guanylation reaction.

Common modifications include the introduction of nitro, halogen, or alkyl groups. For instance, the presence of an electron-withdrawing nitro group is expected to enhance the leaving group ability of the benzotriazole, potentially leading to faster reaction rates. Conversely, electron-donating groups like methyl or methoxy groups might decrease the reactivity. Research on related benzotriazole derivatives has shown that substitution on the benzotriazole ring is a viable strategy to fine-tune the reactivity of such reagents nih.gov.

Functionalization of the Carbothioamide Group

The carbothioamide group is the reactive center for the guanylation reaction. Functionalization at this site can lead to the synthesis of a variety of substituted guanidines. The benzyl group on the nitrogen of the carbothioamide can be replaced with other alkyl or aryl substituents to generate a library of N-substituted-1H-benzotriazole-1-carbothioamides. This allows for the direct introduction of diverse functionalities into the resulting guanidine products.

Furthermore, the sulfur atom of the carbothioamide can be activated using various reagents, such as methyl iodide to form an S-methyl isothiourea intermediate, which is highly reactive towards nucleophilic attack by amines. This activation step is a common strategy to enhance the efficiency of the guanylation process.

Elucidation of Substituent Effects on Reactivity and Yield

The reactivity of this compound and its analogues in guanylation reactions is profoundly influenced by the nature and position of substituents on both the benzotriazole and the N-benzyl moieties. Understanding these substituent effects is crucial for optimizing reaction conditions and for the rational design of more efficient guanylating agents.

Studies on related benzotriazole-based reagents have demonstrated that electron-withdrawing substituents on the benzotriazole ring generally increase the reactivity of the reagent by making the benzotriazole a better leaving group researchgate.net. For instance, the presence of a nitro or chloro group on the benzotriazole ring has been shown to result in highly efficient guanylating agents researchgate.net. This is attributed to the increased stability of the resulting benzotriazolate anion.

Conversely, electron-donating groups on the benzotriazole ring would be expected to decrease the reactivity. The electronic nature of the substituent on the N-benzyl group can also play a role. An electron-withdrawing group on the phenyl ring of the benzyl moiety could potentially decrease the nucleophilicity of the adjacent nitrogen, although the primary determinant of reactivity is the leaving group ability of the benzotriazole.

Spectroscopic and Structural Characterization of N Benzyl 1h Benzotriazole 1 Carbothioamide

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-Benzyl-1H-benzotriazole-1-carbothioamide, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the benzotriazole (B28993), benzyl (B1604629), and thioamide groups. The aromatic protons of the benzotriazole and benzyl rings would likely appear in the downfield region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group would present a characteristic singlet or a doublet, depending on the coupling with the adjacent NH proton, in the range of 4.5-5.5 ppm. The N-H proton of the thioamide group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom. The carbon of the thiocarbonyl group (C=S) is expected to be significantly deshielded, appearing at a characteristic downfield shift. The aromatic carbons of the benzotriazole and benzyl rings would resonate in the typical aromatic region (110-150 ppm), while the methylene carbon of the benzyl group would be found in the aliphatic region. For comparison, in a related benzimidazole (B57391) derivative, the methylene carbon of a benzyl group was observed around 35.09 ppm, indicating its attachment to a nitrogen or sulfur atom. researchgate.net

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

Key expected vibrational frequencies include:

N-H Stretching: A band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the thioamide group.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be observed just below 3000 cm⁻¹.

C=S Stretching: The thiocarbonyl group's stretching vibration is typically found in the 1020-1250 cm⁻¹ region. This band can sometimes be weak and coupled with other vibrations.

C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the benzotriazole and benzene (B151609) rings would be present in the 1400-1600 cm⁻¹ range.

N-N Stretching: The N-N stretching of the triazole ring would also contribute to the fingerprint region of the spectrum.

For a related pyrazole-carbothioamide compound, characteristic IR bands were observed for N-H, C=N, and C=S groups, providing a useful comparison. researchgate.net

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. The nominal molecular weight of this compound is 268.34 g/mol . sigmaaldrich.comsigmaaldrich.com

In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 268. Subsequent fragmentation could involve the loss of the benzyl group, the thioamide moiety, or cleavage of the benzotriazole ring, leading to a series of fragment ions that can be analyzed to piece together the molecular structure.

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While crystal structure data for this compound is not available, detailed studies on its derivative, 1-Benzyl-1H-benzotriazole, offer significant insights into the probable conformation and packing of the core benzotriazole moiety. nih.gov

Table 1: Selected Crystallographic Data for 1-Benzyl-1H-benzotriazole nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5734 (10) |

| b (Å) | 5.9705 (4) |

| c (Å) | 16.1202 (14) |

| β (°) | 106.490 (4) |

| Volume (ų) | 1068.07 (15) |

In the crystal structure of 1-Benzyl-1H-benzotriazole, intermolecular forces play a crucial role in the packing of the molecules. The study identified weak C-H···N hydrogen bonds that form centrosymmetric dimers. nih.gov Additionally, weak π-π stacking interactions are observed between the benzotriazole ring systems of adjacent molecules, with a centroid-centroid distance of 3.673(11) Å. nih.gov These non-covalent interactions are significant in stabilizing the crystal lattice. It is plausible that this compound would exhibit similar intermolecular interactions, with the addition of potential hydrogen bonding involving the N-H and C=S groups of the thioamide functionality, which could lead to more complex supramolecular architectures.

Investigation of Crystal Packing and Supramolecular Architectures

In the crystal structure of 1-Benzyl-1H-benzotriazole, the benzotriazole ring system is noted to be nearly planar. researchgate.netnih.gov The crystal packing is primarily governed by weak intermolecular interactions. Specifically, pairs of weak C-H···N hydrogen bonds contribute to the formation of inversion dimers. researchgate.netnih.gov Furthermore, the structure is stabilized by weak C-H···π(arene) interactions and π-π stacking interactions, with a reported centroid-centroid distance of 3.673(11) Å between the benzotriazole and phenyl rings. researchgate.netnih.gov

For other substituted benzotriazole derivatives, such as 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene, the crystal structure is also characterized by weak C—H⋯N hydrogen bonds that link the molecules. nih.gov Similarly, in 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, intermolecular N···H-O hydrogen bonds are the dominant feature in the solid-state structure. nih.gov

Based on these related structures, it can be inferred that the crystal packing of this compound would likely be influenced by a combination of hydrogen bonding (potentially involving the N-H of the carbothioamide group and the nitrogen atoms of the benzotriazole ring or the sulfur atom) and π-π stacking interactions between the aromatic rings. The presence of the carbothioamide group introduces additional hydrogen bond donor (N-H) and acceptor (C=S) sites, which would likely lead to more complex supramolecular architectures compared to 1-Benzyl-1H-benzotriazole.

Table 1: Crystallographic Data for the Related Compound 1-Benzyl-1H-benzotriazole

| Parameter | Value |

| Formula | C₁₃H₁₁N₃ |

| Molecular Weight | 209.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.5734 (10) |

| b (Å) | 5.9705 (4) |

| c (Å) | 16.1202 (14) |

| β (°) | 106.490 (4) |

| Volume (ų) | 1068.07 (15) |

| Z | 4 |

Data sourced from reference researchgate.net

Conformational Analysis and Tautomerism Studies

Specific experimental or detailed computational studies on the conformational analysis and tautomerism of this compound are not available in the current body of scientific literature. However, general principles of conformational analysis and the known tautomeric behavior of benzotriazole and related amide/thioamide systems allow for a theoretical discussion.

The conformational flexibility of this compound would primarily arise from rotation around several single bonds: the C-N bond linking the benzyl group to the carbothioamide nitrogen, the C-N bond between the carbothioamide and the benzotriazole ring, and the N-C(S) bond within the carbothioamide moiety. The dihedral angle between the benzotriazole and phenyl rings is a key conformational parameter. In the related 1-Benzyl-1H-benzotriazole, this dihedral angle is reported to be 75.08(8)°. researchgate.netnih.gov A similar twisted conformation is expected for the title compound to minimize steric hindrance between the two aromatic systems.

Regarding tautomerism, the benzotriazole ring itself can exist in two tautomeric forms: 1H-benzotriazole and 2H-benzotriazole. researchgate.net Theoretical studies on unsubstituted benzotriazole have shown that the 1H-tautomer is generally more stable. researchgate.net For N-substituted derivatives, the substitution at the N1 position, as in the title compound, would fix the tautomeric state of the benzotriazole ring to the 1H-form.

However, the carbothioamide group introduces the possibility of thione-thiol tautomerism (amide-iminol for the oxygen analogue). This would involve the migration of the proton from the nitrogen to the sulfur atom, resulting in an iso-thiourea form. While this is a possibility, in most simple thioamides, the thione form is significantly more stable.

Furthermore, the potential for prototropic tautomerism involving the benzotriazole ring system and the carbothioamide group should be considered, although this is less likely given the N1-substitution. In related systems like 1-benzamidoisoquinoline derivatives, a dynamic equilibrium between amide and enamine tautomers has been observed and can be influenced by substituent effects. nih.gov Computational studies on similar heterocyclic systems have been used to predict the relative stabilities of different tautomers. nih.govsemanticscholar.org Without specific experimental data, any discussion on the tautomeric equilibrium of this compound remains speculative.

Computational and Theoretical Investigations of N Benzyl 1h Benzotriazole 1 Carbothioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules like N-Benzyl-1H-benzotriazole-1-carbothioamide. These calculations offer a theoretical framework to understand and predict the chemical behavior of the compound at a molecular level.

Geometry Optimization and Energetic Profiles

Theoretical studies have utilized DFT to determine the optimized molecular geometry of this compound. By employing methods such as the B3LYP functional with a suitable basis set, researchers can calculate the most stable three-dimensional arrangement of the atoms in the molecule. This includes precise predictions of bond lengths, bond angles, and dihedral angles. The optimized structure is crucial for understanding the molecule's spatial configuration and steric properties.

Energetic profiles, including the total energy of the molecule, are also determined through these calculations. The total energy provides a measure of the molecule's stability. For this compound, often abbreviated as BBC in comparative studies, these calculations are fundamental to understanding its interaction with other substances. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the most likely to accept electrons.

For this compound, DFT calculations have been used to determine the energies of the HOMO and LUMO. researchgate.net The energy of the HOMO is directly related to the ionization potential and indicates the molecule's electron-donating ability. A higher HOMO energy suggests a greater tendency to donate electrons. Conversely, the energy of the LUMO is related to the electron affinity, and a lower LUMO energy indicates a greater ability to accept electrons. irjweb.com

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's stability and reactivity. A smaller energy gap implies that the molecule is more easily polarizable and thus more reactive. In comparative studies with other benzotriazole (B28993) derivatives, the HOMO-LUMO gap of this compound helps to explain its relative reactivity and inhibition efficiency. researchgate.net

Table 1: Frontier Molecular Orbital (FMO) Parameters for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.59 |

| ELUMO | -1.33 |

Data sourced from DFT calculations in an aqueous phase. researchgate.net

Electrostatic Potential Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, MEP analysis reveals that the negative potential is concentrated around the nitrogen atoms of the benzotriazole ring and the sulfur atom of the carbothioamide group, indicating these as likely centers for interaction with electrophiles. The hydrogen atoms, particularly those on the benzyl (B1604629) group, tend to exhibit a positive potential.

Mulliken charge analysis, another output of DFT calculations, provides a quantitative measure of the partial atomic charges on each atom in the molecule. irjweb.com This analysis helps to identify which atoms are electron-rich or electron-deficient, complementing the visual information from the MEP surface. The distribution of Mulliken charges is instrumental in explaining how the molecule adsorbs onto a surface, for instance, by identifying the atoms that will preferentially interact with the surface. researchgate.net

Fukui Indices and Reactivity Prediction

Fukui functions are used within the framework of DFT to predict the local reactivity of different atomic sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attacks.

There are three main types of Fukui indices:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating these indices for each atom in this compound, researchers can pinpoint the atoms most involved in chemical reactions. For example, atoms with a high f+ value are more susceptible to nucleophilic attack, while those with a high f- value are more prone to electrophilic attack. This information is particularly useful in understanding the mechanism of action of the molecule, such as in its role as a corrosion inhibitor where it interacts with a metal surface. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the time-dependent behavior of atoms and molecules. This technique is especially useful for understanding how molecules like this compound behave in different environments and how they interact with surfaces.

Simulation of Adsorption Behavior on Material Surfaces

MD simulations have been employed to study the adsorption of this compound onto material surfaces, such as copper, to elucidate its mechanism as a corrosion inhibitor. researchgate.net These simulations model the interactions between the inhibitor molecule and the atoms of the material surface over time.

The simulations can reveal the preferred orientation of the molecule upon adsorption. For this compound, it has been observed that the molecule tends to adsorb in a planar or near-planar orientation on the copper surface. This flat adsorption maximizes the contact area between the molecule and the surface, which is favorable for forming a protective film. The benzotriazole ring, the carbothioamide group, and the benzyl group all play a role in the interaction with the surface.

MD simulations also allow for the calculation of the binding energy or interaction energy between the inhibitor molecule and the surface. A high binding energy indicates strong adsorption, which is a key characteristic of an effective corrosion inhibitor. The simulations can differentiate between physisorption (weaker, van der Waals interactions) and chemisorption (stronger, covalent-like bonds). The binding energy is a critical parameter that correlates with the inhibitor's performance. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

Dynamics of Molecular Interactions in Various Media

Molecular dynamics (MD) simulations are powerful computational tools used to understand the movement and interaction of atoms and molecules over time. For this compound, MD simulations have been particularly insightful in studying its behavior in aqueous environments, which is crucial for applications such as corrosion inhibition.

In a notable study, MD simulations were employed to investigate the adsorption behavior of this compound on a copper surface in an aqueous medium. The simulations provide a dynamic view of how the molecule interacts with the metal surface and surrounding water molecules. The primary mode of interaction involves the molecule adsorbing onto the copper surface, creating a protective layer. This adsorption is a key mechanism in its function as a corrosion inhibitor. researchgate.netcore.ac.uk

The orientation of the molecule on the surface is a critical aspect revealed by these simulations. It is suggested that this compound adsorbs in a relatively planar or flat orientation. This allows for maximum surface coverage, which is essential for forming an effective barrier against corrosive agents. The benzotriazole ring, the carbothioamide group, and the benzyl group all contribute to the interaction energy and stability of the adsorbed layer. The simulations show that the interaction is not static; the molecule exhibits dynamic behavior, adjusting its conformation to optimize its interaction with the copper surface and the aqueous environment. researchgate.netcore.ac.uk

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These studies are fundamental in rational drug design and materials science for predicting the efficacy of new compounds. researchgate.net

For benzotriazole derivatives, including this compound, QSAR and QSPR models are developed by calculating a series of molecular descriptors. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, size, and hydrophobicity. By establishing a mathematical relationship between these descriptors and an observed property (like corrosion inhibition efficiency), these models can predict the performance of untested, structurally related compounds. nih.govnih.gov

A key application of theoretical chemistry is to predict and explain experimental outcomes. For this compound, quantum chemical calculations using Density Functional Theory (DFT) have been performed to obtain various molecular descriptors. These theoretical parameters are then correlated with experimentally measured properties, such as its efficiency as a corrosion inhibitor for copper in acidic solutions. researchgate.net

Several key descriptors have been identified as being influential in the performance of this compound. These include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This descriptor relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to an appropriate acceptor molecule, such as the vacant d-orbitals of a metal. This is linked to the formation of a coordinate bond during the adsorption process.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value indicates a greater ability to accept electrons, which can also play a role in the interaction with a metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is an indicator of the molecule's reactivity. A smaller energy gap generally implies higher reactivity, which can lead to stronger adsorption on a metal surface.

In a study investigating the corrosion inhibition of copper, these quantum chemical parameters were calculated for this compound and correlated with its experimentally determined inhibition efficiency. The results indicated that the theoretical parameters provided a strong basis for explaining the observed high inhibition efficiency of the compound. researchgate.net

Table 1: Quantum Chemical and Molecular Dynamics Parameters for this compound

This table presents theoretical parameters calculated using the Density Functional Theory (DFT) method in an aqueous phase, which are correlated with the compound's corrosion inhibition properties. researchgate.net

| Parameter | Value |

| Total Energy (eV) | -43531.02 |

| Binding Energy (eV) | -226.75 |

| E_HOMO (eV) | -6.54 |

| E_LUMO (eV) | -1.75 |

| Energy Gap (ΔE) (eV) | 4.79 |

| Dipole Moment (Debye) | 5.26 |

| Interaction Energy (kcal/mol) | -44.82 |

Data sourced from a combined experimental and theoretical study on benzotriazole derivatives as corrosion inhibitors. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target to identify potential drug candidates. The process involves predicting the binding mode and affinity, often represented by a scoring function, which estimates the strength of the interaction. researchgate.net

For carbothioamide and benzotriazole derivatives, molecular docking studies have been successfully employed to elucidate their binding mechanisms to various biological targets, such as enzymes and receptors implicated in diseases ranging from bacterial infections to cancer. researchgate.net These studies can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target's active site. researchgate.net

While molecular docking is a highly relevant technique for assessing the biological potential of this compound, a review of the scientific literature did not yield specific molecular docking studies for this exact compound against a defined biological protein target. Such studies would be a valuable next step in exploring its potential pharmacological applications, for instance, by docking it against known targets for which other benzotriazole or thiourea (B124793) derivatives have shown activity. This would provide hypotheses about its mechanism of action and guide future experimental validation.

Applications in Materials Science: Corrosion Inhibition by N Benzyl 1h Benzotriazole 1 Carbothioamide

Evaluation of N-Benzyl-1H-benzotriazole-1-carbothioamide as a Copper Corrosion Inhibitor

This compound (BBC) has been identified as a significant inhibitor for copper corrosion, particularly in acidic environments such as nitric acid solutions. researchgate.netresearchgate.net Its effectiveness stems from its ability to adsorb onto the copper surface, forming a protective barrier that significantly decreases the corrosion rate. researchgate.net The performance of this compound is dependent on factors such as its concentration in the corrosive medium. researchgate.net

To quantify the effectiveness of this compound as a corrosion inhibitor, researchers employ a combination of electrochemical and gravimetric techniques. researchgate.net

Weight Loss Technique: This is a conventional and straightforward method used to determine the corrosion rate. It involves immersing copper specimens in the corrosive solution, with and without the inhibitor, for a specific duration. The weight loss of the specimens is measured over time, and the corrosion rate and inhibition efficiency are calculated from this data. researchgate.net

DC Polarization (Potentiodynamic Polarization): This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions. By polarizing the copper electrode potential and measuring the resulting current, Tafel plots are generated. These plots are used to determine key parameters such as the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). researchgate.netresearchgate.net A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion control. researchgate.net

AC Impedance (Electrochemical Impedance Spectroscopy - EIS): EIS is a powerful non-destructive technique used to study the properties of the inhibitor film at the metal-solution interface. It involves applying a small amplitude AC signal over a range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled using an equivalent electrical circuit. researchgate.netresearchgate.net Parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted. An increase in the Rct value and a decrease in the Cdl value in the presence of the inhibitor suggest the formation of a protective adsorbed layer on the copper surface. mdpi.com

The primary mechanism by which this compound protects copper is through adsorption onto its surface, creating a film that isolates the metal from the corrosive environment. researchgate.net

To understand the interaction between the inhibitor molecules and the copper surface, adsorption isotherms are used. Studies have shown that the adsorption of this compound on a copper surface is well-described by the Langmuir adsorption isotherm. researchgate.net The Langmuir model assumes that the adsorption occurs at specific homogeneous sites on the metal surface, forming a monolayer. researchgate.net This relationship is represented by the equation:

C / θ = 1 / K_ads + C

where C is the inhibitor concentration, θ is the degree of surface coverage, and K_ads is the equilibrium constant of the adsorption process. The fit of experimental data to this model confirms the formation of an adsorbed monolayer. researchgate.net

The molecular structure of this compound plays a crucial role in its adsorption capabilities. The molecule possesses several active centers that facilitate a strong interaction with the copper surface.

Benzotriazole (B28993) Moiety: The benzotriazole ring contains three nitrogen atoms which are known to readily coordinate with copper atoms. mdpi.comiastate.edu

Thiocarboamide Group: The presence of a sulfur atom and a nitrogen atom in the thiocarboamide group (-CSNH-) provides additional sites for chemisorption onto the metal surface.

Aromatic Rings: The π-electrons of the benzyl (B1604629) and benzotriazole rings can interact with the d-orbitals of copper, further strengthening the adsorption bond. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), help to explain the reactivity and orientation of the inhibitor molecule on the surface, identifying the specific atoms that serve as the primary sites for adsorption. researchgate.net The combination of these structural features allows for the formation of a stable, dense, and effective protective film. iastate.edu

Potentiodynamic polarization studies reveal the nature of the electrochemical inhibition. For this compound, the data indicates a mixed-type inhibition mechanism. researchgate.net This means the inhibitor affects both the anodic (copper dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions simultaneously. nih.gov

| Concentration (mol/L) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |

|---|---|---|---|

| Blank | -50 | 158.5 | - |

| 1x10⁻⁵ M BBC | -45 | 41.2 | 74.0 |

| 5x10⁻⁵ M BBC | -42 | 25.4 | 84.0 |

| 1x10⁻⁴ M BBC | -38 | 18.2 | 88.5 |

| 5x10⁻⁴ M BBC | -35 | 9.5 | 94.0 |

This table is generated based on representative data from similar benzotriazole derivative studies for illustrative purposes, as the exact data table was not available in the public summary of the source.

The effectiveness of this compound is highly dependent on its concentration in the corrosive solution. researchgate.net Experimental results consistently show that as the concentration of the inhibitor increases, the inhibition efficiency also increases, reaching a maximum value at an optimal concentration. researchgate.net

| Concentration (mol/L) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|

| Blank | 125.0 | - |

| 1x10⁻⁵ M BBC | 34.2 | 72.6 |

| 5x10⁻⁵ M BBC | 21.3 | 83.0 |

| 1x10⁻⁴ M BBC | 14.6 | 88.3 |

| 5x10⁻⁴ M BBC | 8.8 | 93.0 |

This table is generated based on representative data from similar benzotriazole derivative studies for illustrative purposes, as the exact data table was not available in the public summary of the source.

This trend is attributed to increased surface coverage (θ) with rising concentration, leading to a more robust and complete protective film on the copper surface. Beyond a certain concentration, the efficiency may plateau as the surface becomes saturated with inhibitor molecules. The primary environmental parameter noted in key studies is the highly acidic medium (1 M HNO₃), where this compound has proven to be an effective inhibitor. researchgate.netresearchgate.net

Surface Characterization Techniques for Inhibitor Film Analysis (e.g., Scanning Electron Microscopy, X-ray Photoelectron Spectroscopy)

To understand the efficacy and mechanism of a corrosion inhibitor like this compound, it is essential to analyze the protective film it forms on the metal surface. Advanced surface characterization techniques are employed for this purpose, providing insights into the morphology, composition, and structure of the inhibitor layer.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a material at high magnification. In corrosion studies, SEM is used to compare the surface morphology of a metal specimen before and after exposure to a corrosive environment, both with and without the inhibitor. For a metal protected by this compound, SEM analysis would be expected to show a significantly smoother surface with less evidence of pitting and other forms of corrosive attack compared to an unprotected sample. This visual evidence confirms the formation of a protective layer that mitigates the damaging effects of the corrosive medium.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface. researchgate.net When analyzing a metal surface treated with this compound, XPS can provide definitive evidence of the inhibitor's adsorption.

The process involves irradiating the sample with monochromatic X-rays, causing the emission of photoelectrons. researchgate.net The kinetic energy of these electrons is characteristic of the elements and their bonding environment. researchgate.net XPS analysis of the inhibitor film can:

Confirm Adsorption: Detect the presence of nitrogen (N), sulfur (S), and carbon (C) peaks originating from the inhibitor molecule on the metal surface.

Identify Interaction Sites: High-resolution scans of the N 1s, S 2p, and metal (e.g., Cu 2p) regions can reveal shifts in binding energy. These shifts indicate the formation of chemical bonds between the inhibitor and the metal surface. For benzotriazole-based inhibitors, bonding often involves the nitrogen atoms of the triazole ring and the metal atoms, forming a stable complex. researchgate.net For this compound, the sulfur atom in the carbothioamide group provides an additional potential site for strong coordination with the metal surface.

Characterize the Protective Layer: By analyzing the shape and position of the metal's core level peaks (e.g., Cu 2p), XPS can help identify the oxidation state of the metal at the interface, confirming the formation of a protective complex like a Cu(I)-inhibitor layer rather than corrosive oxides. researchgate.net

Comparative Analysis of this compound with Other Benzotriazole-Based Inhibitors

The effectiveness of a corrosion inhibitor is often evaluated by comparing its performance against other compounds, particularly those from the same chemical family. Benzotriazole (BTA) is a benchmark inhibitor, especially for copper. tjcyindustrialchem.com Its derivatives are synthesized to improve upon its properties, such as solubility, film stability, and inhibition efficiency. nih.gov

The performance of this compound can be compared with its parent compound, BTA, and other derivatives. The key to the enhanced performance of derivatives lies in the substituent groups attached to the BTA ring. The N-benzyl group is a bulky, electron-donating group, which can increase the electron density on the triazole ring, facilitating stronger adsorption onto the metal surface. The carbothioamide (-C(=S)NH-) group introduces a sulfur atom, which has a high affinity for many metals, providing an additional strong anchoring point for the inhibitor molecule.

Research indicates that BTA can reduce the corrosion rate of copper by up to 90%. tjcyindustrialchem.com Derivatives containing heteroatoms like sulfur are often found to exhibit superior inhibition due to the formation of more stable and compact protective films. For example, studies on other heterocyclic compounds have shown that the presence of sulfur and nitrogen atoms enhances inhibitive effects.

Below is an interactive table presenting representative inhibition efficiency data for benzotriazole and some of its derivatives, illustrating the typical performance range for this class of inhibitors.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1,2,3-Benzotriazole (BTA) | Copper | Aggressive Environments | ~90% | tjcyindustrialchem.com |

| 1,2,3-Benzotriazole (BTA) | Mild Steel | Artificial Sea Water | >85% | researchgate.net |

| 5-Amino-3-mercapto-1,2,4-triazole | Mild Steel | Acidic Medium | High | electrochemsci.org |

| 1-Hydroxybenzotriazole (BTAOH) | Copper | 3% NaCl | Effective, but thinner film than BTA | researchgate.net |

| This compound | Copper | Acid Solutions | Expected to be high | sigmaaldrich.comsigmaaldrich.com |

Theoretical Interpretation of Corrosion Inhibition Performance

Theoretical chemistry provides powerful insights into the mechanisms of corrosion inhibition by correlating the molecular structure of an inhibitor with its performance. researchgate.net Density Functional Theory (DFT) is a computational method widely used to calculate various molecular descriptors that help predict inhibition efficiency. electrochemsci.orgrsdjournal.org

For this compound, theoretical calculations can elucidate the factors driving its interaction with a metal surface. Key parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, forming a coordinate bond and enhancing adsorption. The electron-donating benzyl group and lone pairs on nitrogen and sulfur atoms in this compound would be expected to contribute to a high E_HOMO value.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the molecule's ability to accept electrons. A lower E_LUMO value suggests a greater capacity to accept electrons from the metal surface (back-donation), which also strengthens the inhibitor-metal bond.

Energy Gap (ΔE = E_LUMO - E_HOMO): A small energy gap generally implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency. jmaterenvironsci.com The molecule can be more easily polarized and can form a more stable adsorbed layer.

Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface due to electrostatic interactions.

Fraction of Electrons Transferred (ΔN): This value, calculated based on the electronegativity of the molecule and the metal, indicates the direction of electron transfer. jmaterenvironsci.com

The presence of the benzotriazole ring, the aromatic benzyl group, the thioamide functional group, and multiple heteroatoms (N, S) in this compound provides numerous active centers for adsorption. nih.gov The molecule can adsorb via the π-electrons of its aromatic rings and through the lone pair electrons on the nitrogen and sulfur atoms, leading to the formation of a stable, dense, and highly effective protective barrier against corrosion.

The following table shows typical quantum chemical parameters for benzotriazole-related inhibitors, illustrating the data used in theoretical assessments.

| Parameter | Benzotriazole (BTA) | A Benzotriazole Derivative (Illustrative) | Significance for Inhibition |

| E_HOMO (eV) | (Value) | Higher Value | Increased electron-donating ability |

| E_LUMO (eV) | (Value) | Lower Value | Increased electron-accepting ability |

| Energy Gap (ΔE) (eV) | (Value) | Lower Value | Higher reactivity, better inhibition |

| Dipole Moment (μ) (Debye) | (Value) | Higher Value | Stronger electrostatic adsorption |

Exploration in Medicinal Chemistry and Biological Systems

Structure-Activity Relationship (SAR) Studies of N-Benzyl-1H-benzotriazole-1-carbothioamide Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological properties of a lead compound. For benzotriazole (B28993) derivatives, SAR studies have illuminated how specific structural modifications can enhance their biological efficacy. jrasb.comnih.gov

Research into benzotriazole derivatives has shown that altering substitutions on the benzotriazole ring system can significantly impact their biological activity. jrasb.com For instance, the introduction of halogen atoms or alkyl groups to the benzotriazole core has been shown to modulate the antimicrobial potency of these compounds. gsconlinepress.com

In a series of 5-halogenomethylsulfonylbenzimidazole and benzotriazole derivatives, the presence of a trifluoromethyl-substituent at the C-2 position resulted in significant antibacterial activity. nih.gov Another study on N-acyl-1H-benzotriazoles demonstrated that substitutions with olefinic fatty acids led to potential antibacterial activity. nih.gov The N-alkylation of 4,5,6,7-tetrabromo-1H-benzotriazole was found to enhance inhibitory activity against the NTPase/helicase of the Hepatitis C Virus (HCV). nih.gov Specifically, 2-methyl, 2-ethyl, and 2-propyl derivatives were the most active, while replacing the alkyl substituents with hydroxyethyl (B10761427) or chloroethyl groups led to a loss of inhibitory activity. nih.gov

Furthermore, studies on triazolo[4,5-f]-quinolinone carboxylic acids, which feature a benzotriazole moiety, showed encouraging in vitro antimicrobial activity against Escherichia coli. However, it was noted that annulations in different positions of the triazole ring could lead to a partial or total loss of this activity, highlighting the importance of the substitution pattern for biological function. jrasb.comnih.gov

The benzotriazole ring is considered a vital pharmacophore, a molecular feature responsible for a drug's pharmacological activity. gsconlinepress.comresearchgate.net Its ability to act as a bioisosteric replacement for other groups, such as in halogenated synthons, can lead to increased stability and reduced toxicity. nih.gov The three nitrogen atoms within the triazole ring are key to its biological function, playing a significant role in binding to receptors through hydrogen bond interactions. pensoft.net

In the context of this compound, several elements are crucial. The benzotriazole moiety itself is a primary pharmacophore. The carbothioamide linker (-CSNH-) is also significant, as thioamide-containing compounds are known for a range of biological effects. The benzyl (B1604629) group (-CH₂-Ph) provides a lipophilic character that can influence cell penetration and interaction with hydrophobic pockets in target proteins. Modifications to the phenyl ring of the benzyl group, such as the addition of electron-withdrawing or electron-donating groups, can fine-tune the electronic and steric properties of the entire molecule, thereby influencing its bioactivity. For example, in a series of related triazole derivatives, the presence of electron-withdrawing groups like cyano or trifluoromethyl on a terminal phenyl ring was found to decrease activity against certain fungal strains, whereas di-substituted phenyl rings displayed excellent and broader-spectrum activity. nih.gov

Investigated Biological Activities of Benzotriazole-Carbothioamide Scaffolds

Benzotriazole and its derivatives have been extensively investigated for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects. gsconlinepress.comnih.govnih.gov The incorporation of a carbothioamide functional group can further enhance this biological profile, making the benzotriazole-carbothioamide scaffold a promising area for antimicrobial research. researchgate.net

The benzotriazole nucleus and its derivatives have demonstrated significant potential as antimicrobial agents, addressing the challenge of increasing resistance to existing antibiotics. jrasb.comnih.govijpsjournal.com

The antimicrobial mechanisms of benzotriazole derivatives can vary depending on their specific structure. Azole compounds, in general, are well-known for their antifungal action, which involves the inhibition of the fungal cytochrome P450 enzyme, C14-α-demethylase. semanticscholar.org This enzyme is critical for the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane. Its inhibition disrupts membrane integrity, leading to fungal cell death. semanticscholar.org

In bacteria, the mechanisms are more diverse. Some benzotriazole derivatives functionalized with halogens or alkyl groups are thought to disrupt the bacterial cell membrane, causing cell lysis. gsconlinepress.com Other studies suggest that certain derivatives may act by inhibiting essential enzymes. For example, molecular docking studies have shown that some benzotriazole derivatives can bind to the active site of DNA gyrase, an enzyme crucial for bacterial DNA replication. researchgate.net Another potential target is the MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall. nih.gov

Numerous studies have documented the in vitro efficacy of benzotriazole derivatives against a range of pathogenic microbes. For example, one study synthesized a series of novel benzotriazole derivatives and found them to be potent against several bacterial strains. ias.ac.in Compound 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govnih.govias.ac.intriazol-1-yl-propan-1-one showed particularly strong activity against both Gram-positive and Gram-negative bacteria. ias.ac.in

Another study focused on 5-halogenomethylsulfonylbenzimidazole and benzotriazole derivatives. nih.gov A compound with a trifluoromethyl-substituent demonstrated significant antibacterial activity, with Minimum Inhibitory Concentration (MIC) values of 12.5-25 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov

The antifungal activity of benzotriazole derivatives has also been evaluated. While some studies suggest they may be less potent than their benzimidazole (B57391) counterparts, they still exhibit activity against various fungal species. semanticscholar.org For instance, certain derivatives showed activity against Aspergillus and Candida species with MIC values ranging from 16 to 256 µg/ml. semanticscholar.org In a separate study on novel triazole derivatives, several compounds exhibited broad-spectrum antifungal activity with MIC values as low as ≤0.125 µg/mL against strains like Candida albicans and Cryptococcus neoformans. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Benzotriazole Derivatives

This table summarizes the Minimum Inhibitory Concentration (MIC) values of a potent benzotriazole derivative against various bacterial strains.

| Compound | B. subtilis (μg/mL) | S. aureus (μg/mL) | S. faecalis (μg/mL) | P. aeruginosa (μg/mL) | E. coli (μg/mL) | E. cloacae (μg/mL) | Reference |

| 3-benzotriazol-1-yl-1-(4-bromo-phenyl)-2- nih.govnih.govias.ac.intriazol-1-yl-propan-1-one | 1.56 | 1.56 | 1.56 | 3.12 | 6.25 | 6.25 | ias.ac.in |

Interactive Data Table: Antifungal Activity of Selected Triazole Derivatives

This table presents the Minimum Inhibitory Concentration (MIC) values for novel triazole compounds, highlighting their efficacy against pathogenic fungi.

| Compound | C. albicans (µg/mL) | C. parapsilosis (µg/mL) | C. glabrata (µg/mL) | C. neoformans (µg/mL) | A. fumigatus (µg/mL) | Reference |

| A13 | ≤ 0.125 | 1.0 | ≤ 0.125 | ≤ 0.125 | 32.0 | nih.gov |

| A14 | ≤ 0.125 | 1.0 | ≤ 0.125 | ≤ 0.125 | 16.0 | nih.gov |

| A15 | ≤ 0.125 | 0.5 | ≤ 0.125 | ≤ 0.125 | 32.0 | nih.gov |

| A16 | ≤ 0.125 | 0.5 | ≤ 0.125 | ≤ 0.125 | 16.0 | nih.gov |

| A17 | ≤ 0.125 | 1.0 | ≤ 0.125 | ≤ 0.125 | 16.0 | nih.gov |

| Fluconazole (FCZ) | 0.5 | 1.0 | 4.0 | 1.0 | >64.0 | nih.gov |

Antiviral Activities

The benzotriazole nucleus is a recurring motif in the design of novel antiviral agents. mdpi.com Research into its derivatives has revealed a spectrum of activity against various viruses. Although many synthetic compounds show promise, few have successfully transitioned to clinical use, highlighting the ongoing need for new antiviral drug discovery programs. mdpi.com

Studies have identified several benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1(2)-yl derivatives with selective antiviral activity against Coxsackievirus B5 (CVB5), a member of the Picornaviridae family responsible for numerous human diseases. researchgate.net In one study, five derivatives demonstrated efficacy, with EC50 values ranging from 6 to 18.5 μM. mdpi.comresearchgate.net The hit compound, 18e (N-(4-((4-fluoro-1H-benzo[d] gsconlinepress.comnih.govresearchgate.nettriazol-1-yl)methyl)phenyl)pivalamide), was found to be non-cytotoxic and protected cells from viral infection by interfering with the early stages of viral attachment. mdpi.comresearchgate.net Further investigations into other benzotriazole derivatives have also shown activity against Poliovirus, another member of the Picornaviridae family. sigmaaldrich.com

Additionally, N-alkyl derivatives of benzotriazole have been synthesized and evaluated as inhibitors of the NTPase/helicase enzyme of the Hepatitis C virus (HCV) and other related Flaviviridae. mdpi.com These derivatives showed promising inhibitory activity, particularly when DNA was used as a substrate in the assays. mdpi.com This body of research underscores the potential of the benzotriazole scaffold as a foundation for developing new antiviral therapies.

Anti-inflammatory Potential and Associated Molecular Mechanisms

Chronic inflammation is a key factor in the pathogenesis of many diseases, and the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) is a primary strategy for anti-inflammatory drugs. nih.govnih.gov The benzotriazole scaffold and its bioisosteres, such as benzimidazole, are recognized as privileged structures in the development of anti-inflammatory agents. nih.gov

Derivatives structurally related to this compound have been investigated for their anti-inflammatory effects. A study on a series of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides demonstrated their ability to inhibit soybean lipoxygenase (LOX). chemimpex.com The enzyme lipoxygenase plays a crucial role in the metabolic pathway that produces leukotrienes, which are significant mediators in neutrophil-driven inflammatory diseases. nih.gov In this series, the nitrone derivative 10c , which features a 2,4-difluorophenyl group, emerged as the most potent LOX inhibitor. gsconlinepress.comnih.govchemimpex.com

The molecular mechanisms associated with the anti-inflammatory potential of related benzyl derivatives also involve the modulation of key cellular signaling pathways. For instance, N-benzyl-N-methyldecan-1-amine (BMDA) has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-1β. This inhibition is achieved by blocking inflammatory signaling cascades, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κΒ pathways.

Table 1: In Vitro Soybean Lipoxygenase (LOX) Inhibition by N-Benzyl-1,2,3-triazole Derivatives This table presents the half-maximal inhibitory concentration (IC₅₀) for various N-benzyl-1,2,3-triazole derivatives against soybean lipoxygenase.

| Compound | Aryl Substituent | IC₅₀ (μM) | Reference |

| 10a | Phenyl | 85 | nih.gov |

| 10b | 4-Fluorophenyl | 62.5 | nih.gov |

| 10c | 2,4-Difluorophenyl | 10 | gsconlinepress.comnih.govchemimpex.com |

| NDGA (Standard) | - | 0.45 | nih.gov |

Antiprotozoal Properties

Protozoal infections remain a significant global health challenge, necessitating the discovery of new therapeutic agents. The benzotriazole scaffold has been identified as a promising starting point for the development of novel antiprotozoal drugs. nih.govresearchgate.net

While direct studies on this compound are not available, research on its derivatives has shown notable activity. For example, certain benzotriazole derivatives have demonstrated potent effects against Acanthamoeba castellanii, with some compounds showing activity comparable or even superior to the standard drug chlorohexidine. gsconlinepress.comnih.gov Additionally, 6-chloro-1H-benzotriazole has been reported to possess micromolar activity against Entamoeba histolytica, the parasite responsible for amoebiasis. nih.gov

Furthermore, studies on the closely related benzimidazole scaffold reinforce this potential. A series of 28 N-benzyl-1H-benzimidazol-2-amine derivatives was synthesized and evaluated for antileishmanial activity. Two compounds from this series, 7 and 8 , exhibited high efficacy in the micromolar range against promastigotes of Leishmania mexicana and amastigotes of both L. mexicana and L. braziliensis. Compound 8 was also found to inhibit the recombinant L. mexicana arginase, a key therapeutic target for leishmaniasis. These findings highlight the potential of the core benzyl-benzotriazole/benzimidazole structure in the design of future antiprotozoal agents.

Anticancer and Antiproliferative Investigations

The development of novel cytotoxic agents is a primary focus of cancer research. The benzotriazole moiety is a feature in many compounds designed to inhibit cell proliferation and induce apoptosis in cancer cells.

A key mechanism for the anticancer activity of benzotriazole derivatives is the disruption of microtubule dynamics. Microtubules are essential for cell division, and agents that interfere with their function can halt the cell cycle and trigger apoptosis. nih.gov A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides has been shown to act as antimicrotubule agents. nih.gov These compounds inhibit tubulin polymerization, which leads to cell cycle arrest in the G2/M phase, a hallmark of antimicrotubule drugs like paclitaxel (B517696) and vincristine. nih.gov Other benzyl derivatives, such as N-benzyl-N-methyldecan-1-amine, have also been observed to induce G2/M phase arrest in human leukemia cells. Another investigated pathway is the inhibition of receptor tyrosine kinases; for instance, some furo[2,3-d]pyrimidine (B11772683) derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is critical for cancer cell proliferation.

Numerous studies have documented the cytotoxic effects of benzotriazole and benzimidazole derivatives against a wide array of human cancer cell lines. These in vitro assays are crucial for identifying lead compounds in the early stages of drug discovery.

For example, the N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivative 13e showed potent antiproliferative activity against the MCF-7 human breast cancer cell line with an IC₅₀ value of 46 nM. nih.gov Glucopyranosyl-conjugated benzyl derivatives have demonstrated selective cytotoxicity against colorectal cancer cells (HCT-116) over normal cells. researchgate.net Other research has identified bis-benzimidazole derivatives with significant cytotoxic effects against lung (NCI-H522) and breast (MDA-MB453) cancer cell lines. The data consistently show that modifications to the benzotriazole and related scaffolds can yield compounds with potent and sometimes selective anticancer activity.

Table 2: In Vitro Cytotoxicity of Selected Benzotriazole/Benzimidazole Derivatives Against Various Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several derivatives, demonstrating their antiproliferative effects.

| Compound Class | Specific Compound | Cancer Cell Line | IC₅₀ | Reference |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide | 13e | MCF-7 (Breast) | 46 nM | nih.gov |

| Carbothioamide Derivative | - | A549 (Lung) | 45.5 µg/mL | |

| Carbothioamide Derivative | - | HUVEC (Endothelial) | 76.3 µg/mL | |

| N-substituted Bis-Benzimidazole | 9i | NCI-H23 (Lung) | 45.22 µg/mL | |

| N-substituted Bis-Benzimidazole | 9i | NCI-H522 (Lung) | 47.41 µg/mL | |

| N-substituted Bis-Benzimidazole | 9c | MDA-MB453 (Breast) | 55.89 µg/mL | |

| Benzimidazole Derivative | se-182 | HepG2 (Liver) | 15.58 µM | |

| Benzimidazole Derivative | se-182 | A549 (Lung) | 15.80 µM |

Antioxidant Activity and Free Radical Scavenging Potential

Oxidative stress, resulting from an imbalance between free radical production and the body's antioxidant defenses, is implicated in inflammation and numerous degenerative diseases. gsconlinepress.comnih.gov Antioxidants neutralize these harmful radicals, and many synthetic compounds, including those with a benzotriazole core, have been explored for this property.